(E)-N-tert-butyl-3-(2-chlorophenyl)prop-2-enamide
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Overview
Description
(E)-N-tert-butyl-3-(2-chlorophenyl)prop-2-enamide is an organic compound that belongs to the class of amides It features a tert-butyl group attached to the nitrogen atom and a chlorophenyl group attached to the prop-2-enamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-tert-butyl-3-(2-chlorophenyl)prop-2-enamide typically involves the reaction of tert-butylamine with 3-(2-chlorophenyl)prop-2-enoic acid. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the amide bond. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. The final product is typically purified using industrial-scale chromatography or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
(E)-N-tert-butyl-3-(2-chlorophenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
(E)-N-tert-butyl-3-(2-chlorophenyl)prop-2-enamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (E)-N-tert-butyl-3-(2-chlorophenyl)prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
N-tert-butyl-3-phenylprop-2-enamide: Lacks the chlorine atom on the phenyl ring.
N-tert-butyl-3-(2-bromophenyl)prop-2-enamide: Contains a bromine atom instead of chlorine.
N-tert-butyl-3-(2-fluorophenyl)prop-2-enamide: Contains a fluorine atom instead of chlorine.
Uniqueness
(E)-N-tert-butyl-3-(2-chlorophenyl)prop-2-enamide is unique due to the presence of the chlorophenyl group, which can influence its reactivity and interactions with biological targets. The chlorine atom can participate in specific interactions, such as hydrogen bonding or halogen bonding, which can affect the compound’s properties and applications.
Properties
IUPAC Name |
(E)-N-tert-butyl-3-(2-chlorophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO/c1-13(2,3)15-12(16)9-8-10-6-4-5-7-11(10)14/h4-9H,1-3H3,(H,15,16)/b9-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIYWYVALTOFQIM-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C=CC1=CC=CC=C1Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC(=O)/C=C/C1=CC=CC=C1Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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